molecular formula C16H16ClNO2S B2456807 5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide CAS No. 1421485-30-4

5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide

Cat. No. B2456807
CAS RN: 1421485-30-4
M. Wt: 321.82
InChI Key: RJTWRDLZYHJMOR-UHFFFAOYSA-N
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Description

5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide, also known as CCT251545, is a small molecule inhibitor of the DNA damage response (DDR) pathway. It has been shown to be effective in inhibiting the growth of cancer cells, making it a promising candidate for cancer therapy.

Scientific Research Applications

Synthesis and Antimicrobial Properties

Research has demonstrated the synthesis and evaluation of thiophene derivatives for their antimicrobial properties. A study by Benneche et al. (2011) explored the facile synthesis of 5-(alkylidene)thiophen-2(5H)-ones, revealing their capacity to significantly reduce biofilm formation by marine bacteria, suggesting potential applications in addressing microbial biofilms (Benneche et al., 2011).

Antitubercular Activity

Marvadi et al. (2020) focused on the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, demonstrating their potent antitubercular activity. This work underscores the potential of thiophene derivatives in developing new antitubercular agents, showing significant efficacy against Mycobacterium tuberculosis (Marvadi et al., 2020).

Anticancer Potential

A study by Atta and Abdel‐Latif (2021) on thiophene derivatives, including those similar in structure to the compound , showed promising anticancer activity. The synthesis of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives exhibited significant in vitro cytotoxicity, highlighting the potential of these compounds in cancer treatment (Atta & Abdel‐Latif, 2021).

properties

IUPAC Name

5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2S/c17-14-9-8-13(21-14)15(19)18-10-16(20,12-6-7-12)11-4-2-1-3-5-11/h1-5,8-9,12,20H,6-7,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTWRDLZYHJMOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C2=CC=C(S2)Cl)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)thiophene-2-carboxamide

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